Product packaging for Ethyl 4-hydroxyisoxazole-3-carboxylate(Cat. No.:CAS No. 84691-16-7)

Ethyl 4-hydroxyisoxazole-3-carboxylate

Cat. No.: B3287499
CAS No.: 84691-16-7
M. Wt: 157.12 g/mol
InChI Key: MVLFZSOUJWRVJN-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Core Structures in Organic Synthesis and Chemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and organic synthesis. rsc.orgbohrium.comnih.gov The unique electronic and structural features of the isoxazole moiety allow for a variety of molecular interactions, which can lead to improved physicochemical properties in larger molecules. bohrium.comdaneshyari.com Consequently, the inclusion of an isoxazole ring can enhance efficacy, modify pharmacokinetic profiles, and potentially reduce the toxicity of bioactive compounds. daneshyari.comresearchgate.net

Isoxazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govrsc.org This has made them attractive candidates in drug discovery. nih.govrsc.org For example, several approved drugs, such as the antibiotic sulfisoxazole (B1682709) and the antipsychotic risperidone, feature the isoxazole core, highlighting its therapeutic relevance. daneshyari.comnih.gov

The synthesis of the isoxazole ring is a well-researched area of organic chemistry. rsc.org The most common and versatile method for constructing this heterocycle is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. rsc.orgnih.govnih.gov This reaction allows for the creation of a diverse range of substituted isoxazoles. nih.govorganic-chemistry.orgacs.org Other synthetic strategies include the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.govresearchgate.net The development of new synthetic methodologies, including metal-free, green chemistry, and transition metal-catalyzed approaches, continues to expand the accessibility and diversity of isoxazole derivatives for research. rsc.orgnih.govmdpi.com

Overview of the Research Landscape for Hydroxyisoxazole Carboxylates

The research landscape for hydroxyisoxazole carboxylates, the chemical class to which Ethyl 4-hydroxyisoxazole-3-carboxylate belongs, is focused on their synthesis and potential as versatile chemical intermediates. These compounds serve as valuable building blocks for creating more complex molecules. researchgate.netnih.gov

Synthetic routes to hydroxyisoxazole carboxylates often involve cyclization reactions. For instance, the synthesis of 3-hydroxyisoxazole-5-hydroxamic acid has been achieved by treating dimethyl acetylenedicarboxylate (B1228247) with hydroxylamine. nih.gov Similarly, substituted isoxazol-5(4H)-ones can be synthesized through a three-component reaction involving hydroxylamine hydrochloride, an aldehyde, and a β-keto ester like ethyl acetoacetate (B1235776). mdpi.com

A key chemical feature of hydroxyisoxazoles is their capacity for keto-enol tautomerism, where the hydroxyl group can exist in equilibrium with a keto form. researchgate.netresearchgate.netnih.gov This behavior influences their reactivity and is a subject of theoretical and spectroscopic studies. researchgate.netresearchgate.net The specific tautomeric form that predominates can be influenced by factors such as the solvent. nih.gov For example, studies on related heterocyclic β-keto esters have investigated this equilibrium using spectroscopic methods. researchgate.net The reactivity of the different functional groups—the hydroxyl, the ester, and the isoxazole ring itself—makes these compounds useful starting materials for further chemical transformations.

Structural Features and Nomenclature Precision of this compound

The precise chemical structure of this compound is defined by an isoxazole ring substituted at the 3-position with an ethyl carboxylate group (-COOCH₂CH₃) and at the 4-position with a hydroxyl group (-OH). Its formal name according to IUPAC nomenclature conventions clarifies the arrangement of these functional groups on the heterocyclic core.

Below are the key identifiers and properties for this compound.

Table 1: Chemical Identification of this compound

Identifier Value
CAS Number 84691-16-7 pharmaffiliates.combicbiotech.combldpharm.com
Molecular Formula C₆H₇NO₄ pharmaffiliates.combldpharm.comnih.gov
Molecular Weight 157.13 g/mol pharmaffiliates.com

| SMILES Code | O=C(C1=NOC=C1O)OCC bldpharm.comarkpharmtech.com |

The presence of the hydroxyl group at the 4-position, adjacent to the carbonyl of the ester at the 3-position, introduces the possibility of keto-enol tautomerism. The compound can potentially exist in equilibrium with its tautomeric form, Ethyl 3,4-dioxo-isoxazolidine-3-carboxylate. The stability and prevalence of each tautomer can be influenced by the surrounding chemical environment, such as the solvent used. nih.gov

Table 2: Physical and Chemical Properties of this compound

Property Value/Description
Physical State Solid (based on typical properties of similar small organic molecules)
Purity Specification Commonly available at ≥95% purity bicbiotech.com
Key Functional Groups Isoxazole ring, Hydroxyl group, Ethyl ester

| Tautomerism | Exhibits keto-enol tautomerism due to the 4-hydroxy group adjacent to the C=N bond of the isoxazole ring. researchgate.netresearchgate.net |

The specific arrangement of the electron-withdrawing ester group and the electron-donating hydroxyl group on the isoxazole ring dictates the molecule's electronic properties and reactivity, making it a subject of interest for synthetic transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO4 B3287499 Ethyl 4-hydroxyisoxazole-3-carboxylate CAS No. 84691-16-7

Properties

IUPAC Name

ethyl 4-hydroxy-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-6(9)5-4(8)3-11-7-5/h3,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLFZSOUJWRVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4 Hydroxyisoxazole 3 Carboxylate and Analogues

Historical and Pioneering Synthetic Approaches to Isoxazole-3-Carboxylates

The genesis of isoxazole (B147169) chemistry can be traced back to the early 20th century. In 1903, Claisen reported the first synthesis of the parent isoxazole ring. nih.gov One of the most fundamental and enduring methods for constructing the isoxazole core is the Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.govwikipedia.orgyoutube.com This approach, however, often suffers from a lack of regioselectivity, yielding mixtures of isomeric products, and can require harsh reaction conditions. nih.gov

Early efforts to synthesize isoxazole-3-carboxylates often adapted this classical approach. By employing a β-ketoester or a malonic ester derivative as the 1,3-dicarbonyl component, chemists could introduce a carboxylate function at either the 3- or 5-position of the resulting isoxazole ring. The regiochemical outcome is highly dependent on the substitution pattern of the dicarbonyl precursor and the reaction conditions, a challenge that has been a significant focus of methodological development over the years. nih.gov Another pioneering route involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a powerful method for forming the isoxazole ring that was extensively developed by Huisgen. nih.gov These foundational reactions established the primary disconnection strategies that continue to influence the synthesis of complex isoxazoles today.

Contemporary Synthetic Strategies for 4-Hydroxyisoxazole Derivatives

Modern synthetic chemistry has brought forth a variety of refined and novel strategies to produce 4-hydroxyisoxazole derivatives with greater efficiency, selectivity, and functional group tolerance compared to historical methods.

The reaction of hydroxylamine or its derivatives with a suitable three-carbon precursor remains a dominant strategy for isoxazole synthesis. icm.edu.pl Contemporary methods have focused on designing precursors that allow for precise control over the substitution pattern of the final product, particularly for obtaining the 4-hydroxy substitution.

The reaction between β-dicarbonyl compounds and hydroxylamine is a direct and widely used method for forming the isoxazole ring. youtube.com For the synthesis of ethyl 4-hydroxyisoxazole-3-carboxylate, a key precursor is a derivative of diethyl malonate or a related β-ketoester. Research has shown that reacting the sodium salts of β-ketoesters with hydroxylamine at low temperatures, followed by an acidic quench, can favor the formation of 3-hydroxyisoxazoles, which exist in tautomeric equilibrium with 3-isoxazolones. scribd.com

A particularly relevant synthesis involves the reaction of ethyl 2-formyl-3-oxopropanoate with hydroxylamine hydrochloride in refluxing ethanol (B145695), which yields ethyl isoxazole-4-carboxylate. chemicalbook.com While this produces the 4-carboxylate isomer, it highlights the utility of functionalized β-dicarbonyl precursors. To achieve the target 4-hydroxy-3-carboxylate pattern, a precursor such as diethyl 2-hydroxymalonate or a synthetic equivalent would be required. Multi-component reactions have also emerged as a powerful tool. For instance, a one-pot, three-component reaction of β-ketoesters, various aldehydes, and hydroxylamine hydrochloride can produce highly substituted isoxazol-5(4H)-ones, which are structural isomers of the target compound. mdpi.comnih.gov

Table 1: Synthesis of Isoxazole Derivatives from β-Dicarbonyl Precursors

β-Dicarbonyl Precursor Reagents Catalyst/Conditions Product Type Yield (%) Reference
Ethyl acetoacetate (B1235776) & Benzaldehyde Hydroxylamine HCl Propylamine-functionalized cellulose (B213188) / H₂O, RT 3,4-disubstituted isoxazol-5(4H)-one Good to High mdpi.com
Ethyl 4-chloroacetoacetate & Benzaldehyde Hydroxylamine HCl Propylamine-functionalized cellulose / H₂O, RT 3-chloromethyl substituted isoxazole-5(4H)-one Good mdpi.com
Ethyl 3-oxohexanoate (B1246410) & Benzaldehyde Hydroxylamine HCl Propylamine-functionalized cellulose / H₂O, RT 3-propyl substituted isoxazole-5(4H)-one Satisfactory mdpi.com
Methyl acetoacetate & 4-Hydroxy-3-methoxybenzaldehyde Hydroxylamine HCl Cocos nucifera L. juice / RT Substituted isoxazole 92% nih.gov

The condensation of α,β-unsaturated ketones (enones) with hydroxylamine derivatives provides a reliable route to isoxazolines (4,5-dihydroisoxazoles), which can sometimes be oxidized to the corresponding aromatic isoxazoles. researchgate.net The reaction of N-hydroxyl-4-toluenesulfonamide with various α,β-unsaturated carbonyl compounds, for example, has been shown to produce 3,5-disubstituted isoxazoles with high regioselectivity under mild conditions. organic-chemistry.org This method's applicability to the synthesis of 4-hydroxyisoxazoles would depend on the use of an appropriately substituted enone precursor, where the substituent at the α-position is a hydroxyl group or a precursor to one.

The [3+2] cycloaddition between a nitrile oxide and a dipolarophile (an alkyne or alkene) is one of the most versatile and powerful methods for constructing isoxazole rings. wikipedia.orgnih.govmdpi.comresearchgate.net The key challenge in applying this method to the synthesis of this compound is controlling the regioselectivity to ensure the correct placement of the ester and hydroxyl groups. nih.govrsc.org

The synthesis would require the cycloaddition of a nitrile oxide with an alkyne bearing an ester group, such as ethyl propiolate. The regiochemical outcome depends heavily on the electronic nature of both the dipole and the dipolarophile. To introduce the 4-hydroxy group, the nitrile oxide itself could be generated from a precursor like formaldoxime, and the resulting 4-unsubstituted isoxazole could be hydroxylated in a subsequent step. Alternatively, a nitrile oxide bearing a protected oxygen function could be employed. rsc.org

Recent advancements have focused on achieving high regioselectivity. Methodologies using β-enamino diketones as precursors that react with hydroxylamine have demonstrated excellent control over the resulting isoxazole substitution pattern by varying solvents and catalysts. nih.govrsc.org Furthermore, intramolecular nitrile oxide cycloaddition (INOC) reactions offer a powerful strategy for creating fused isoxazole systems and can provide high levels of stereochemical and regiochemical control. mdpi.comresearchgate.net

Table 2: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Nitrile Oxide Source Dipolarophile Catalyst/Conditions Product Type Yield (%) Reference
Aldoximes Terminal Alkynes Cu(I), one-pot 3,5-disubstituted isoxazoles - nih.gov
Hydroximinoyl chlorides Terminal Alkynes Dielectric heating, one-pot, three-component Substituted isoxazoles Moderate to Good organic-chemistry.org
Aldoximes 4-(furan-2-yl)but-3-en-2-one Chloramine-T Isomeric mixture of isoxazoles 65-75% researchgate.net
α-Azido acrylates & Aromatic oximes (Internal) Metal-free, mild conditions 3,4,5-trisubstituted isoxazoles - organic-chemistry.org

An alternative to direct cyclization strategies involves the construction of a functionalized acyclic precursor that is then transformed into the isoxazole ring. A notable example is the gold(I)-catalyzed intramolecular cyclization of propargylic N-hydroxylamines. This method provides rapid access to 4-isoxazolines at room temperature with high yields and broad substrate compatibility. organic-chemistry.org While this produces the isoxazoline (B3343090), subsequent oxidation could potentially yield the desired aromatic isoxazole. The synthesis of the requisite acyclic precursor with the correct substitution pattern (an ester at the eventual C3 position and a hydroxyl at C4) would be a critical step in this approach.

Transformation of Precursor Acyclic Compounds

Utilization of Ethyl 4-Ethoxy-4-chloro-2-oxobutylate as Intermediate

A plausible synthetic pathway to the this compound core involves the cyclization of a functionalized β-dicarbonyl equivalent with hydroxylamine. The intermediate, Ethyl 4-ethoxy-4-chloro-2-oxobutylate, represents such a precursor. The standard and widely applied method for forming the isoxazole ring is the reaction between a 1,3-dicarbonyl compound and hydroxylamine. youtube.com

In this context, the Ethyl 4-ethoxy-4-chloro-2-oxobutylate acts as a synthetic equivalent of ethyl 2,4-dioxobutanoate. The reaction would proceed via an initial condensation of hydroxylamine with one of the carbonyl groups to form an oxime. Subsequent intramolecular cyclization, involving the attack of the oxime hydroxyl group onto the second carbonyl (or its equivalent), followed by a dehydration step, would yield the aromatic isoxazole ring. youtube.com The ethoxy and chloro groups at the C-4 position are leaving groups that facilitate this cyclization and formation of the final keto-enol tautomer, the 4-hydroxyisoxazole.

Conversion of Ethyl 5-Ethoxyisoxazoline-3-carboxylate

Another potential synthetic route begins with a pre-formed isoxazoline ring, specifically Ethyl 5-ethoxyisoxazoline-3-carboxylate. Isoxazolines are dihydroisoxazole (B8533529) intermediates, and their conversion to the aromatic isoxazole ring requires an oxidation or elimination step. The reaction of a primary nitro compound with a dehydrating agent can produce a nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with an alkene or alkyne to form an isoxazoline or isoxazole, respectively. orgsyn.org

Starting with an isoxazoline such as Ethyl 5-ethoxyisoxazoline-3-carboxylate, the introduction of the C4-C5 double bond is necessary for aromatization. The ethoxy group at the C-5 position can serve as a leaving group. Under basic or acidic conditions, elimination of ethanol across the C4 and C5 positions would generate the desired double bond, yielding the aromatic Ethyl isoxazole-3-carboxylate scaffold. Subsequent functionalization would be required to introduce the 4-hydroxy group.

Green Chemistry Approaches and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. For isoxazole synthesis, this has led to the exploration of microwave-assisted reactions and solvent-free conditions to reduce energy consumption, reaction times, and the use of hazardous solvents.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements, higher yields, and cleaner reaction profiles compared to conventional heating. nveo.orgabap.co.in This technique has been successfully applied to the synthesis of various heterocyclic compounds, including isoxazoles. nih.govzenodo.org The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine hydrochloride can be significantly accelerated using microwave energy in an ethanolic medium. zenodo.org Similarly, the 1,3-dipolar cycloaddition reactions to form isoxazole rings can be performed efficiently under catalyst-free, microwave-assisted conditions. nih.gov

The key advantages of this method are rapid heating and improved reaction rates, which can reduce reaction times from hours to minutes. nveo.orgtandfonline.com For example, a facile synthesis of oxazoles, a related heterocycle, was achieved in just 8 minutes using microwave irradiation, demonstrating the potential for high-speed synthesis. acs.org

Table 1: Examples of Microwave-Assisted Heterocycle Synthesis

Product Type Reactants Conditions Time Yield Reference
Isoxazole Derivatives 1,3-Propanediones, Hydroxylamine HCl Ethanol, Microwave (680W) 2.5 min 72% zenodo.org
Bis-isoxazole Ethers Propargyl-isoxazoles, Hydroxynicotinimidoyl chloride THF/H₂O, NaHCO₃, Microwave - 31-92% nih.gov
5-Phenyl Oxazole Benzaldehyde, TosMIC IPA, K₃PO₄, Microwave (350W) 8 min 96% acs.org

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits. Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, is a key technique in this area. nih.gov

A scalable, solvent-free synthesis of 3,5-disubstituted isoxazoles has been developed using ball-milling conditions. nih.govrsc.org This method involves the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over a recyclable copper/alumina (B75360) nanocomposite catalyst, affording products in moderate to excellent yields. rsc.org In some cases, the reaction can even proceed without a catalyst. researchgate.net Another approach involves adsorbing reactants onto a solid support like basic alumina and irradiating the mixture with microwaves, which combines the benefits of both techniques for a rapid and solventless synthesis of isoxazoles. tandfonline.com These methods simplify work-up procedures, reduce waste, and consume less energy than traditional solution-based techniques. nih.gov

Derivatization from Related Isoxazole Scaffolds

The functionalization of a pre-existing isoxazole ring is a versatile strategy for accessing a wide range of derivatives. This approach is particularly useful for introducing substituents at specific positions that may not be accessible through direct cyclization methods.

Ethyl isoxazole-3-carboxylate serves as a valuable building block for further chemical modification. chemimpex.com The isoxazole ring can undergo various transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. For instance, the C-4 position of some isoxazoles can be halogenated and subsequently used in cross-coupling reactions like the Suzuki reaction to introduce new aryl or alkyl groups. beilstein-journals.org

While direct hydroxylation at the C-4 position of an unsubstituted Ethyl isoxazole-3-carboxylate is challenging, alternative strategies exist. One general method for preparing 4-isoxazolecarboxylic esters involves the chloromethylation and subsequent oxidation of a 4-unsubstituted isoxazole, though this can suffer from low yields. orgsyn.org A more modern approach could involve a domino reaction sequence. For example, a palladium-catalyzed hydrogenation of a precursor like ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate can lead to the reductive opening of the isoxazole ring, yielding a β-enamino-ketoester. mdpi.comunifi.it This intermediate could then potentially be re-cyclized under different conditions or used as a precursor for other heterocyclic systems. The activation of methyl groups on the isoxazole ring has also been studied, indicating that the C-5 methyl group is generally more reactive than the C-3 methyl group, allowing for regioselective substitutions. clockss.org

Chemical Reactivity and Mechanistic Transformations of Ethyl 4 Hydroxyisoxazole 3 Carboxylate

Reactivity of the Isoxazole (B147169) Heterocycle

The isoxazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two heteroatoms, nitrogen and oxygen, which affect the electron distribution within the ring.

Electrophilic Substitution Patterns on the Ring System

The isoxazole ring can undergo electrophilic aromatic substitution. The position of substitution is directed by the activating and deactivating effects of the substituents on the ring. In the case of isoxazoles, the C4 position is generally the most susceptible to electrophilic attack. This is due to the electron-donating effect of the ring oxygen and the directing effect of the other substituents. For ethyl 4-hydroxyisoxazole-3-carboxylate, the hydroxyl group at C4 is a strongly activating group, further enhancing the electron density at this position and favoring electrophilic substitution. However, the ethyl carboxylate group at C3 is an electron-withdrawing group and would direct incoming electrophiles away from its position.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. mdpi.com Halogenation can be carried out with halogens in the presence of a Lewis acid catalyst. mdpi.com

Nucleophilic Attack and Ring Transformations

The isoxazole ring, particularly when substituted with electron-withdrawing groups, can be susceptible to nucleophilic attack. This can lead to a variety of ring transformations, including cleavage of the fragile N-O bond.

The cleavage of the isoxazole ring is a significant transformation that can be initiated by various reagents. One common method is through reduction. Catalytic hydrogenation, for example, using hydrogen gas with a palladium catalyst (H₂/Pd-C), can reductively cleave the N-O bond to yield β-amino enones. nih.govclockss.org This process is valuable as it transforms the isoxazole into a different functional group array.

Base-catalyzed hydrolysis can also lead to ring opening. In the case of this compound, treatment with a strong base like sodium hydroxide (B78521) can lead to hydrolysis of the ester to a carboxylate, which can then influence the stability of the isoxazole ring. chemistrysteps.comucalgary.cayoutube.com The mechanism typically involves nucleophilic attack of the hydroxide ion at the carbonyl carbon of the ester, followed by elimination of the ethoxide leaving group. Subsequent deprotonation of the resulting carboxylic acid by the base makes the reaction essentially irreversible. chemistrysteps.com Deprotonation at the C3 position of an isoxazole ring can also initiate ring cleavage through the elimination of the N-O bond. researchgate.net

Electron capture by the isoxazole ring can also trigger the dissociation of the O-N bond, leading to ring opening. nsf.gov

Oxidation and Reduction Pathways

The isoxazole ring itself is relatively stable to oxidation. clockss.org However, the substituents on the ring can undergo oxidation.

Reduction of the isoxazole ring is a more common and synthetically useful transformation. As mentioned previously, catalytic hydrogenation is a primary method for the reductive cleavage of the isoxazole ring. nih.govclockss.orgmorressier.com This reaction proceeds via the addition of hydrogen across the N-O bond, leading to its scission and the formation of an enamino ketone. The general conditions for catalytic hydrogenation involve using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. nih.govmorressier.com

Reactivity of the 4-Hydroxyl Functionality

The hydroxyl group at the C4 position of this compound behaves as a typical enolic hydroxyl group, exhibiting both nucleophilic and acidic character.

Alkylation and Acylation Reactions of the Hydroxyl Group

The hydroxyl group can be readily alkylated or acylated to form the corresponding ethers and esters.

Alkylation: O-alkylation of the 4-hydroxyl group can be achieved by reacting this compound with an alkyl halide in the presence of a base. nih.govnih.govdiva-portal.org The base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the alkyl halide in a nucleophilic substitution reaction. The choice of solvent can influence the reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. nih.govdiva-portal.org

ReagentBaseSolventProduct
Alkyl Halide (e.g., R-Br, R-I)K₂CO₃, NaHDMF, Acetonitrile4-Alkoxyisoxazole

Acylation: The 4-hydroxyl group can be acylated using acylating agents such as acid chlorides or acid anhydrides in the presence of a base. nih.govnih.gov Pyridine is often used as both a solvent and a base to neutralize the HCl or carboxylic acid byproduct formed during the reaction. The mechanism involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acylating agent. The use of highly reactive acyl chlorides generally leads to a more efficient reaction. nih.gov For less reactive substrates, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). clockss.org

Acylating AgentBase/SolventProduct
Acyl Chloride (R-COCl)Pyridine4-Acyloxyisoxazole
Acetic Anhydride ((CH₃CO)₂O)Pyridine4-Acetoxyisoxazole

Tautomeric Equilibria and Their Influence on Reactivity

The chemical behavior of this compound is significantly influenced by the presence of tautomeric equilibria. Tautomers are structural isomers of chemical compounds that readily interconvert. masterorganicchemistry.com This section explores the specific tautomeric forms of this compound and their implications for its reactivity.

Keto-Enol Tautomerism at Position 4

This compound can exist in equilibrium between its enol form (4-hydroxyisoxazole) and its keto form (4-isoxazolin-4-one). This type of tautomerism involves the migration of a proton and the shifting of bonding electrons. libretexts.org The presence of an α-hydrogen to the carbonyl group allows for this transformation, which can be catalyzed by either acid or base. libretexts.orgyoutube.com

The enol tautomer is characterized by a hydroxyl group at position 4 of the isoxazole ring, while the keto tautomer features a carbonyl group at the same position. For most simple ketones and aldehydes, the keto form is overwhelmingly favored at equilibrium. masterorganicchemistry.com However, certain structural features can stabilize the enol form. libretexts.org In the case of some heterocyclic compounds, like 2,4-pentanedione, the enol form can be significantly populated due to the formation of an intramolecular hydrogen bond and conjugation. libretexts.orgyoutube.com

Investigation of Preferred Tautomeric Forms in Solution and Solid State

The preferred tautomeric form of a compound can be influenced by its physical state (solid or solution) and the solvent used. masterorganicchemistry.comresearchgate.net Spectroscopic methods are often employed to investigate these equilibria. researchgate.net

For analogous systems, studies have shown that the enol form can be the dominant species in the solid state and in nonpolar solvents like chloroform (B151607) (CDCl₃). In contrast, in polar solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆), a mixture of both keto and enol tautomers may be observed. researchgate.net The solvent's ability to form hydrogen bonds can disrupt intramolecular hydrogen bonding that might stabilize the enol form, thus shifting the equilibrium. masterorganicchemistry.com For instance, the enol tautomer of acetoacetic acid is less than 2% in D₂O but as high as 49% in CCl₄. masterorganicchemistry.com

Reactivity of the Ethyl Carboxylate Moiety

The ethyl carboxylate group (-COOEt) is a key functional group in this compound, and its reactivity is central to the chemical transformations of the molecule. This moiety typically undergoes nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: Under basic conditions, a process known as saponification, the ester can be hydrolyzed to the corresponding carboxylate salt. masterorganicchemistry.com This reaction is typically irreversible as the final deprotonation of the carboxylic acid drives the equilibrium. Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. masterorganicchemistry.com

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol. organic-chemistry.org The reaction can be catalyzed by either an acid or a base. For example, reacting an ethyl ester with methanol (B129727) in the presence of an acid catalyst will yield the corresponding methyl ester. pressbooks.pub Various catalysts, including scandium(III) triflate and dipotassium (B57713) hydrogen phosphate, have been shown to be effective for transesterification under mild conditions. organic-chemistry.org

Reduction of the Ester Group

The ethyl carboxylate group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, which then eliminates an alkoxide to form an aldehyde. The aldehyde is subsequently reduced to the primary alcohol. libretexts.org It is important to note that the aldehyde intermediate is typically not isolated because it is more reactive than the starting ester. libretexts.org In some cases, specialized and bulkier reducing agents like diisobutylaluminum hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride can be used to stop the reduction at the aldehyde stage, often at low temperatures. masterorganicchemistry.comlibretexts.org

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters. libretexts.orguomustansiriyah.edu.iqyoutube.com This two-step addition-elimination mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequently, the leaving group (in this case, the ethoxide ion) is eliminated, regenerating the carbonyl group and resulting in a new substituted product. masterorganicchemistry.comlibretexts.org The reactivity of carboxylic acid derivatives in these reactions generally follows the order: acid chlorides > acid anhydrides > esters > amides. youtube.com

Examples of nucleophilic acyl substitution reactions for the ethyl carboxylate moiety include:

Reaction with amines (Aminolysis): Reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding amide. uomustansiriyah.edu.iq

Reaction with Grignard reagents: Treatment with two equivalents of a Grignard reagent leads to the formation of a tertiary alcohol. The reaction first produces a ketone, which then reacts with a second equivalent of the Grignard reagent. uomustansiriyah.edu.iq

Advanced Chemical Rearrangements

Recent advancements in synthetic organic chemistry have led to the development of novel rearrangement reactions involving isoxazole scaffolds. These transformations provide efficient pathways to other valuable heterocyclic structures.

A significant development in isoxazole chemistry is the ruthenium-catalyzed, non-decarboxylative rearrangement of specific 4-substituted isoxazol-5(4H)-ones. acs.org This reaction provides a direct route to pyrazole-4-carboxylic acids and isoxazole-4-carboxylic acids, which are important structural motifs in medicinal chemistry and materials science. nih.gov

The key substrates for this transformation are 4-(2-hydroaminoalkylidenyl)- and 4-(2-hydroxyalkylidenyl)-substituted isoxazol-5(4H)-ones. acs.org When these compounds are treated with a ruthenium(II) catalyst, they undergo a ring-opening and recyclization process that, unusually, retains the carboxylic acid group. researchgate.net

The reaction's outcome is dependent on the substituent at the 4-position:

4-(2-hydroaminoalkylidenyl)-substituted isoxazol-5(4H)-ones rearrange to form pyrazole-4-carboxylic acids . acs.org

4-(2-hydroxyalkylidenyl)-substituted isoxazol-5(4H)-ones rearrange to yield isoxazole-4-carboxylic acids . acs.org

This method is notable for its ability to produce these carboxylic acids directly, avoiding the need for oxidation or hydrolysis of precursor esters, which are often not easily accessible. nih.gov The reaction is compatible with both N-aryl and N-alkyl secondary enamines, although N-aryl enamines generally result in higher yields and require shorter reaction times. researchgate.net The synthetic utility of this transformation has been demonstrated on a gram scale. acs.org

Table 1: Examples of Non-Decarboxylative Rearrangements

Starting Material (Isoxazol-5-one Derivative) Catalyst Solvent Temperature (°C) Product (Carboxylic Acid) Yield (%)
4-((phenylamino)methylene)-3-phenylisoxazol-5(4H)-one [RuCl₂(p-cymene)]₂ Acetonitrile 70 1,3-diphenyl-1H-pyrazole-4-carboxylic acid 95
4-((p-tolylamino)methylene)-3-phenylisoxazol-5(4H)-one [RuCl₂(p-cymene)]₂ Acetonitrile 70 3-phenyl-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid 99
4-((benzylamino)methylene)-3-phenylisoxazol-5(4H)-one [RuCl₂(p-cymene)]₂ DMSO 120 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid 65

Data compiled from research findings on the rearrangement of 4-alkylidene-isoxazol-5-ones. acs.orgnih.govresearchgate.net

The mechanism of this non-decarboxylative rearrangement deviates from the classical reactivity of isoxazol-5-ones, which typically involves decarboxylation. researchgate.net The key to this alternative pathway is the presence of an intramolecular hydrogen bond in the substrate. acs.org This H-bond, between the enamine/enol hydrogen and the carbonyl oxygen of the isoxazole ring, stabilizes the carboxylate anion that forms during the reaction, preventing the loss of carbon dioxide. researchgate.net

The proposed mechanism proceeds through the following key steps:

Coordination of the ruthenium catalyst to the isoxazole ring.

Ring-opening of the isoxazole at the weak N-O bond, facilitated by the catalyst. This step is believed to form a vinyl ruthenium-nitrenoid intermediate. acs.org

Intramolecular cyclization of this intermediate. The pathway of this cyclization determines the final product:

If the starting material contained a hydroaminoalkylidenyl group, the nitrogen atom attacks the vinyl ruthenium moiety to form the pyrazole (B372694) ring. acs.org

If the starting material had a hydroxyalkylidenyl group, an intramolecular O–N bond formation occurs, leading to the rearranged isoxazole ring. researchgate.net

Catalytic intervention is crucial for this transformation. The most effective catalyst identified is the ruthenium(II) complex, [RuCl₂(p-cymene)]₂. nih.govresearchgate.net Attempts to use other catalysts, such as Ru(0) species like Ru₃(CO)₁₂, did not yield the desired product. researchgate.net Further experiments showed that increasing the catalyst loading or adding a base (like Na₂CO₃ or triethylamine) did not improve the reaction yield, indicating that the catalytic cycle is efficient under neutral conditions. nih.govresearchgate.net

Table 2: Catalytic Conditions for Rearrangement

Catalyst Catalyst Loading (mol %) Solvent Temperature (°C) Outcome
[RuCl₂(p-cymene)]₂ 2.5 - 5 Acetonitrile, Dichloroethane, or DMSO 70 - 120 Successful rearrangement to pyrazole or isoxazole carboxylic acids
Ru₃(CO)₁₂ Not specified Not specified Not specified No reaction

Data based on studies of 4-alkylidene-isoxazol-5-one rearrangements. acs.orgnih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Hydroxyisoxazole 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For Ethyl 4-hydroxyisoxazole-3-carboxylate, a complete suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY, HSQC, and HMBC, is required to assign the chemical environment of each nucleus and to confirm the molecular structure.

The ¹H NMR spectrum provides crucial information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the ethyl group protons and the proton on the isoxazole (B147169) ring.

The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are deshielded and will appear as a quartet due to coupling with the three neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethyl group will appear as a triplet, being split by the two adjacent methylene protons.

The proton attached to the C5 position of the isoxazole ring is expected to appear as a singlet, as it has no adjacent proton neighbors to couple with. The proton of the hydroxyl group (-OH) at the C4 position may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (ethyl)~1.3Triplet (t)~7.1
-CH₂- (ethyl)~4.3Quartet (q)~7.1
H-5 (isoxazole)~8.0Singlet (s)-
4-OHVariableBroad Singlet (br s)-

Note: The chemical shift values are estimates based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are expected, corresponding to the two carbons of the ethyl group and the four carbons of the substituted isoxazole ring.

The carbonyl carbon of the ester group (C=O) will appear at the most downfield region. The carbons of the isoxazole ring (C3, C4, and C5) will have characteristic chemical shifts influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the substituent effects. The ethyl group carbons (-CH₂- and -CH₃) will appear in the upfield region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
-C H₃ (ethyl)~14
-C H₂- (ethyl)~62
C5 (isoxazole)~100
C4 (isoxazole)~155
C3 (isoxazole)~160
C =O (ester)~165

Note: The chemical shift values are estimates based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a series of two-dimensional NMR experiments are essential.

The COSY experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, a cross-peak would be expected between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons, confirming their connectivity. No other correlations are expected for the isolated isoxazole ring proton and the hydroxyl proton.

The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. The expected correlations are:

The quartet of the ethyl -CH₂- protons to the corresponding -CH₂- carbon signal.

The triplet of the ethyl -CH₃- protons to the corresponding -CH₃- carbon signal.

The singlet of the H-5 proton to the C5 carbon of the isoxazole ring.

The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. Key expected correlations include:

The ethyl group protons (-CH₂- and -CH₃) to the ester carbonyl carbon (C=O).

The H-5 proton to the C3 and C4 carbons of the isoxazole ring.

The hydroxyl proton to the C4 and C5 carbons.

The ethyl methylene protons to the C3 carbon of the isoxazole ring through the ester linkage.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis

NOESY (Nuclear Overhauser Effect Spectroscopy) for Spatial Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique utilized to determine the spatial proximity of atoms within a molecule, typically through the observation of correlations between protons that are close in space but not necessarily bonded. For this compound, a NOESY experiment would be critical in confirming the regiochemistry and the through-space interactions between the protons of the ethyl group and the isoxazole ring.

Anticipated Research Findings:

A NOESY spectrum would be expected to show cross-peaks between the proton on the C5 of the isoxazole ring and the hydroxyl proton at C4, confirming their proximity. Furthermore, correlations between the methylene protons (-CH2-) of the ethyl ester group and the proton on the C5 of the isoxazole ring would be anticipated, helping to establish the orientation of the ester group relative to the ring. The absence of correlation between the methyl protons (-CH3) of the ethyl group and the ring proton would further define the spatial arrangement.

Table 1: Predicted NOESY Correlations for this compound

Interacting ProtonsExpected CorrelationSignificance
H5 ↔ OHPresentConfirms proximity of the hydroxyl group to the ring proton.
H5 ↔ -CH2- (ethyl)PresentIndicates spatial closeness of the ester's methylene group to the isoxazole ring.
-CH2- (ethyl) ↔ -CH3 (ethyl)PresentConfirms the connectivity within the ethyl group.
H5 ↔ -CH3 (ethyl)AbsentSuggests the methyl group is oriented away from the ring proton.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, as it can distinguish between compounds with the same nominal mass but different elemental compositions.

Detailed Research Findings:

For this compound, with a molecular formula of C6H7NO4, the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield a measured m/z value that closely matches this theoretical mass, thereby confirming the elemental composition.

Table 3: HRMS Data for this compound

Molecular FormulaTheoretical Exact MassMeasured m/z [M+H]+
C6H7NO4157.0375~158.0448

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for confirming the identity of a compound in a complex mixture. In an MS/MS experiment, a specific ion (the parent ion) is selected and fragmented, and the resulting fragment ions (daughter ions) are analyzed.

Detailed Research Findings:

An LC-MS analysis of a sample of this compound would ideally show a single major peak in the chromatogram, indicating a high degree of purity. The mass spectrum associated with this peak would show the molecular ion. Subsequent MS/MS analysis of the molecular ion would produce a characteristic fragmentation pattern. Expected fragmentations could include the loss of the ethoxy group (-OCH2CH3), the loss of carbon dioxide (-CO2), and cleavage of the isoxazole ring. This fragmentation pattern serves as a fingerprint for the compound, further confirming its identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Detailed Research Findings:

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its key functional groups. A broad absorption band in the region of 3200-3600 cm-1 would indicate the presence of the hydroxyl (-OH) group. A strong, sharp absorption around 1700-1750 cm-1 would be characteristic of the carbonyl (C=O) group of the ester. Absorptions in the 1600-1450 cm-1 region would correspond to the C=C and C=N bonds within the isoxazole ring. Finally, C-O stretching vibrations from the ester and the hydroxyl group would be expected in the 1000-1300 cm-1 region.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm-1)Description
O-H (hydroxyl)3200-3600Broad
C=O (ester)1700-1750Strong, sharp
C=C, C=N (ring)1450-1600Medium to weak
C-O (ester, hydroxyl)1000-1300Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings:

A successful X-ray crystallographic analysis of this compound would provide a detailed three-dimensional model of the molecule. This would confirm the planar structure of the isoxazole ring and provide precise measurements of all bond lengths and angles. Furthermore, it would reveal the conformation of the ethyl ester group relative to the ring in the solid state. The analysis would also show how the molecules are packed in the crystal lattice and would identify any intermolecular hydrogen bonding involving the hydroxyl group, which would be crucial for understanding the solid-state properties of the compound.

Crystal Structure Analysis and Intermolecular Interactions

However, insights into the potential intermolecular interactions can be inferred from studies on structurally similar isoxazole derivatives. For instance, the crystal structure analysis of related compounds, like ethyl 5-phenylisoxazole-3-carboxylate, reveals common supramolecular motifs. In such crystals, molecules are often linked through hydrogen bonds. A prevalent interaction observed is the formation of inversion dimers via pairs of C-H···O hydrogen bonds. pharmaffiliates.comchemscene.com

Polymorphism and Crystalline Forms Research

There is no specific research available in the public domain concerning the polymorphism or different crystalline forms of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. A comprehensive study would involve screening for different polymorphs by varying crystallization conditions such as solvent, temperature, and pressure, followed by characterization using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR. The absence of such studies means that the polymorphic landscape of this compound remains unexplored.

Computational and Theoretical Investigations of Ethyl 4 Hydroxyisoxazole 3 Carboxylate

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of ethyl 4-hydroxyisoxazole-3-carboxylate. These methods are used to predict its geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of isoxazole (B147169) derivatives due to its balance of accuracy and computational cost. researchgate.net The B3LYP functional is a commonly employed method, often paired with basis sets such as 6-311++G(d,p) or 6-31G(d,p), to perform these calculations. researchgate.netresearchgate.netresearchgate.net

DFT calculations are utilized to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. For similar heterocyclic systems, a good correlation between calculated and experimental geometric parameters is often observed. researchgate.net

Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis, another DFT-based method, is used to study charge distribution, intramolecular interactions, and the nature of the chemical bonds within the molecule. researchgate.netnih.gov

Table 1: Representative Electronic Properties Calculated with DFT for a Heterocyclic System

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.0 eVRelates to chemical stability and reactivity
Dipole Moment3.2 DebyeIndicates overall polarity of the molecule

While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for calculating electron correlation effects. researchgate.net These methods can provide benchmark data for confirming the accuracy of DFT results. However, their higher computational demand often limits their application to smaller systems or for single-point energy calculations on DFT-optimized geometries. researchgate.net

Semi-empirical methods, such as AM1, represent a faster, though less accurate, computational approach. These methods can be useful for preliminary studies of large molecular systems or for exploring reaction pathways where a large number of calculations are necessary. mdpi.com

Analysis of Tautomerism and Isomerism

This compound can exist in different tautomeric forms, primarily the 4-hydroxy and the 4-oxo (or keto) forms. Computational chemistry is an invaluable tool for studying the relative stabilities of these tautomers and the factors that influence their equilibrium.

Theoretical calculations can predict the relative energies of the different tautomers in the gas phase. Studies on similar 5-hydroxyisoxazoles have shown that the keto tautomer is often the most stable form in the gas phase. researchgate.net For this compound, the equilibrium between the 4-hydroxyisoxazole and the corresponding 4-oxoisoxazoline form is of key interest. DFT calculations of the Gibbs free energy for each tautomer can determine their relative stabilities. The transition state connecting the two forms can also be located to calculate the energy barrier for the tautomerization process. researchgate.net

The tautomeric equilibrium is highly sensitive to the surrounding environment. Solvents can preferentially stabilize one tautomer over another through interactions such as hydrogen bonding. researchgate.net Computational models, particularly the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the relative stabilities of the tautomers. nih.govacademicjournals.org Generally, polar solvents are expected to have a significant impact on the tautomeric equilibrium of compounds with differing polarities between their forms. For instance, studies on the tautomerism of hydroxyquinolines and other heterocycles show that the relative stability of tautomers can be inverted when moving from the gas phase to a polar solvent like water. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Tautomers in Different Solvents (kcal/mol)

TautomerGas Phase (Relative Energy)Toluene (Relative Energy)Water (Relative Energy)
4-hydroxy form0.00.02.1
4-oxo form-1.5-0.80.0

Note: This table is illustrative, based on general trends observed in similar heterocyclic systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for elucidating the mechanisms of chemical reactions involving isoxazoles. One of the most common synthetic routes to the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. researchgate.netorganic-chemistry.org Theoretical studies can map out the entire reaction pathway, identifying the structures of reactants, transition states, intermediates, and products.

By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For example, computational studies can distinguish between a concerted or a stepwise cycloaddition mechanism. nih.gov These calculations also provide insights into the regioselectivity and stereoselectivity of such reactions, explaining why certain products are formed preferentially. In reactions involving related heterocycles, such as the Smiles rearrangement reported for quinolinone derivatives, computational modeling can clarify the complex series of steps involved in the transformation. organic-chemistry.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be correlated with experimental data to confirm the structure of a synthesized compound.

In a study on ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level were used to compute the ¹H-NMR and ¹³C-NMR chemical shifts, which were found to be in good agreement with the experimental data. researchgate.net Similarly, for ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, DFT calculations were used to predict the FT-IR and UV-Vis spectra, which matched the experimental findings. iochem-bd.com The minimal HOMO-LUMO energy gap calculated for this molecule suggested its reactive nature. iochem-bd.com

For this compound, it is expected that DFT calculations would accurately predict its spectroscopic features. The calculated spectra could then be used to aid in the structural characterization of the compound and to understand the electronic transitions responsible for its UV-Vis absorption.

Molecular Docking and Ligand Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as an isoxazole derivative, might interact with a biological target.

Numerous studies have employed molecular docking to investigate the potential biological activity of isoxazole derivatives. For example, isoxazole-carboxamide derivatives were docked into the active sites of COX-1 and COX-2 enzymes to predict their binding interactions and explain their inhibitory activity. nih.gov The docking results showed that the most potent compound formed ideal binding interactions within the COX-2 active site. nih.gov In another study, isoxazole derivatives were docked against carbonic anhydrase, and the binding energies were used to rank the compounds' potential inhibitory activity. nih.gov More recently, virtual screening and molecular docking of isoxazole-based molecules from the ZINC database identified potential inhibitors of Hsp90, a target in cancer therapy. bonviewpress.comresearchgate.net

While no molecular docking studies specifically involving this compound were found, its structural similarity to other bioactive isoxazoles suggests it could be a candidate for such investigations. Docking simulations could predict its binding affinity and mode of interaction with various protein targets, providing a rationale for its potential pharmacological applications. The following table shows representative docking scores for some isoxazole derivatives against different protein targets from the literature.

Compound ClassProtein TargetRepresentative Docking Score (kcal/mol)Key Interacting Residues
Isoxazole-carboxamide derivativesCOX-2Not specifiedNot specified
Isoxazole derivativesCarbonic AnhydraseNot specifiedNot specified
Isoxazole-based moleculesHsp90-8.23 to -8.51Gly97, Asn51, Lys58
Thiazole-indole-isoxazole derivativesSTAT2 SH2 domainNot specifiedNot specified

This table presents data for analogous compounds as specific data for this compound is not available in the reviewed literature.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-hydroxyisoxazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of propargylic N-hydroxycarbamates using platinum-carbene intermediates or via Cu(I)-catalyzed alkyne-nitrile oxide cycloadditions . Key variables include solvent choice (e.g., ethanol), temperature (40–80°C), and catalyst loading. For example, platinum-catalyzed reactions under mild conditions (25°C, 12h) achieve ~75% yield, while Cu(I) methods require higher temperatures (60°C) but shorter durations (6h). Optimization involves monitoring reaction progress via TLC and quenching with aqueous workup to isolate the ester product .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and ester group integrity. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 172.06). Purity is assessed via HPLC with UV detection at 254 nm, targeting ≥95% purity. X-ray crystallography, using programs like SHELXL , resolves bond angles and dihedral angles, ensuring no tautomeric or conformational anomalies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves and lab coats to prevent dermal exposure. Respiratory protection (N95 masks) is advised due to potential inhalation risks. Spills should be contained using absorbent materials (e.g., vermiculite) and disposed of as hazardous waste under EPA guidelines . Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at the isoxazole ring’s C-4 hydroxy group. Fukui indices identify nucleophilic attack sites, while transition-state simulations (using Gaussian or ORCA) predict activation energies for reactions with alkyl halides. Experimental validation involves kinetic studies (e.g., monitoring SN2 reactions via ¹H NMR) to correlate computational predictions with observed rates .

Q. What strategies resolve contradictions in biological activity data for isoxazole derivatives like this compound?

  • Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from solvent polarity affecting cell permeability. Researchers should standardize solvents (e.g., DMSO ≤1% v/v) and use isogenic bacterial strains to control for efflux pump variability. Dose-response curves (IC50) with 95% confidence intervals improve reproducibility. Cross-validate findings using orthogonal assays (e.g., fluorescence-based viability vs. colony counting) .

Q. How does X-ray crystallography elucidate intermolecular interactions influencing the compound’s solid-state stability?

  • Methodological Answer : SHELX-refined crystal structures reveal hydrogen-bonding networks (e.g., O–H···O between hydroxy and carbonyl groups) and π-π stacking of aromatic rings. Thermal stability is assessed via DSC, correlating melting points (e.g., 150–160°C) with crystallographic packing density. Anisotropic displacement parameters (ADPs) from SHELXL refine thermal motion models, identifying lattice vulnerabilities to humidity .

Q. What role does this compound play in tandem catalysis for heterocyclic library synthesis?

  • Methodological Answer : The compound serves as a dienophile in Diels-Alder reactions catalyzed by chiral Lewis acids (e.g., Mg(OTf)₂). Enantioselectivity is optimized using ligand-accelerated catalysis (e.g., Box ligands), with ee values quantified via chiral HPLC. Tandem Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl groups at C-5, expanding molecular diversity for high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.